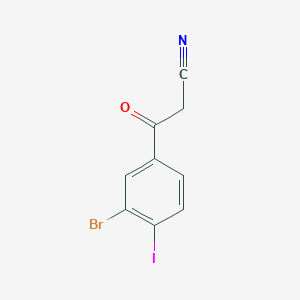
Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside is a synthetic carbohydrate derivative It is a glucopyranoside compound that has been modified with acetyl and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Hydrolysis: Formation of 2-acetamido-2-deoxy-D-glucose.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Substitution: Formation of substituted glucopyranoside derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies of glycosylation processes and as a substrate for glycosyltransferases.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of glycosylation in cancer cells.
Wirkmechanismus
The mechanism of action of Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. It can inhibit the incorporation of glucosamine into O-glycans, thereby affecting the biosynthesis of glycoproteins. This inhibition can disrupt cellular processes such as mucin biosynthesis and glycoprotein targeting .
Vergleich Mit ähnlichen Verbindungen
Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside: Similar structure but differs in the configuration of the glycosidic linkage.
Benzyl-2-acetamido-2-deoxy-β-D-glucopyranoside: Similar structure but differs in the anomeric configuration.
Uniqueness: Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of a benzyl group at the anomeric position. These modifications confer distinct chemical properties and biological activities, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C21H27NO9 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21+/m1/s1 |
InChI-Schlüssel |
IDEBBPWXWFHKBU-ONUIULTDSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


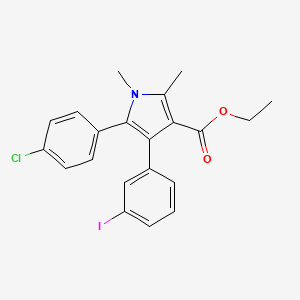
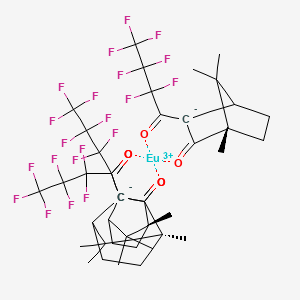
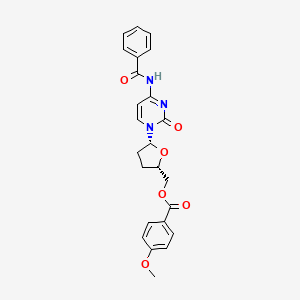
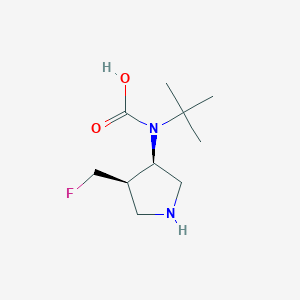

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
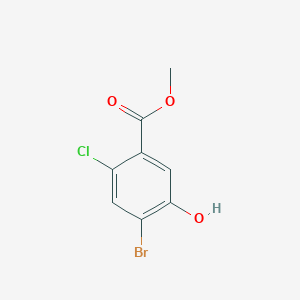
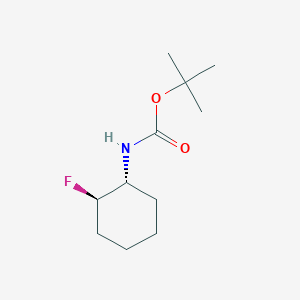

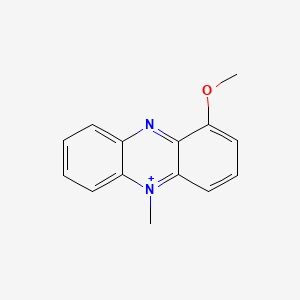
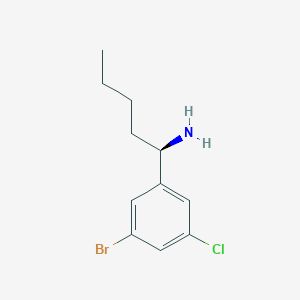

![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
